

A Guide to the Spectroscopic Characterization of 3-Aminomethyl-phenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

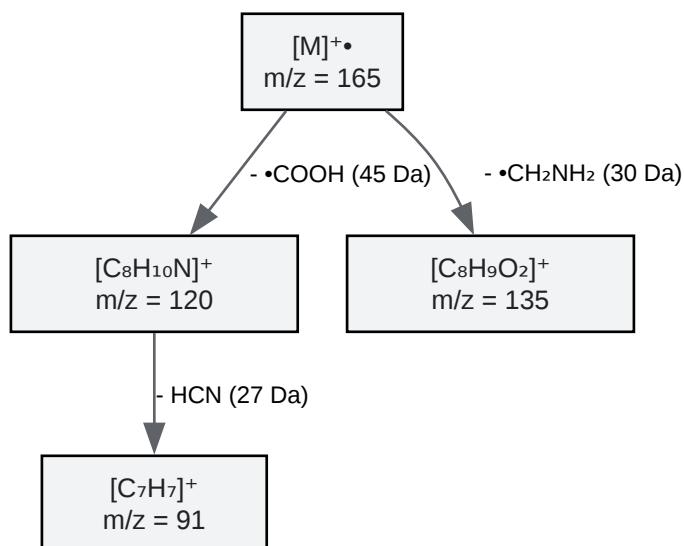
Compound Name: 3-Aminomethyl-phenylacetic acid

Cat. No.: B056835

[Get Quote](#)

Introduction

3-Aminomethyl-phenylacetic acid (IUPAC name: 2-[3-(aminomethyl)phenyl]acetic acid) is a bifunctional organic molecule of significant interest in contemporary drug discovery and development.^[1] With a molecular formula of $C_9H_{11}NO_2$ and a molecular weight of 165.19 g/mol, its structure features a phenylacetic acid core functionalized with an aminomethyl group at the meta position.^[1] This particular arrangement of a carboxylic acid and a primary amine makes it a valuable building block, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2]


As a Senior Application Scientist, my objective is not merely to present raw data but to provide a comprehensive framework for understanding the spectroscopic signature of this molecule. Given the scarcity of publicly available, consolidated experimental spectra for this specific compound, this guide will focus on a detailed, first-principles prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach, grounded in established spectroscopic theory and comparative data from analogous structures, serves as a robust tool for researchers in verifying synthesized batches, identifying impurities, and confirming structural integrity.

The causality behind our analytical choices is paramount. We select specific spectroscopic techniques to probe different aspects of the molecule's structure. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms. IR spectroscopy identifies the characteristic vibrations of functional groups. Mass spectrometry provides

information on the molecular weight and fragmentation patterns, confirming the overall structure. This multi-faceted approach ensures a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in **3-aminomethyl-phenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Predicted electron ionization fragmentation pathway for **3-aminomethyl-phenylacetic acid**.

Experimental Protocol for Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and induces fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for **3-aminomethyl-phenylacetic acid**. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers and drug development professionals can confidently approach the synthesis and characterization of this important molecule. The provided protocols offer a standardized methodology for acquiring high-quality data, ensuring consistency and reliability in experimental workflows. The ultimate goal of this predictive analysis is to empower scientists with the knowledge to interpret their own experimental results, troubleshoot potential issues, and accelerate their research endeavors.

References

- PubChem.3-Aminomethyl-phenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Aminomethyl-phenylacetic acid | C9H11NO2 | CID 22247029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 3-Aminomethyl-phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056835#spectroscopic-data-of-3-aminomethyl-phenylacetic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com